N-(4-acetyl-3-hydroxyphenyl)acetamide

Catalog No.
S756443
CAS No.
40547-58-8
M.F
C10H11NO3
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-acetyl-3-hydroxyphenyl)acetamide

CAS Number

40547-58-8

Product Name

N-(4-acetyl-3-hydroxyphenyl)acetamide

IUPAC Name

N-(4-acetyl-3-hydroxyphenyl)acetamide

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13)

InChI Key

ZSSHNMZQDWSUJJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)NC(=O)C)O

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)NC(=O)C)O
  • Analogue of Paracetamol (Acetaminophen)

    N-(4-acetyl-3-hydroxyphenyl)acetamide shares a similar structure with paracetamol (acetaminophen), a widely used pain reliever and fever reducer. This suggests potential for investigation into its analgesic or antipyretic properties [].

  • Derivatives for Medicinal Chemistry

    The presence of functional groups like acetyl and hydroxy suggests the possibility of using N-(4-acetyl-3-hydroxyphenyl)acetamide as a starting point for the synthesis of novel molecules with potential medicinal applications. Further research would be required to explore this avenue [, ].

N-(4-acetyl-3-hydroxyphenyl)acetamide is a chemical compound characterized by the molecular formula C10H11NO3C_{10}H_{11}NO_3 and a molecular weight of approximately 193.20 g/mol. It features a phenolic structure with an acetyl group and a hydroxy group, contributing to its potential biological activities. The compound has been identified by its CAS number 40547-58-8 and is recognized for its various applications in pharmaceutical chemistry and organic synthesis.

Typical of amides and phenolic compounds:

  • Acetylation Reactions: The hydroxy group can participate in further acetylation, leading to the formation of more complex derivatives.
  • Nucleophilic Substitution: The amide nitrogen can engage in nucleophilic substitution reactions, particularly when activated by suitable leaving groups.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing related compounds.

Research indicates that N-(4-acetyl-3-hydroxyphenyl)acetamide exhibits notable biological activities:

  • Antioxidant Properties: Compounds with similar structures have demonstrated antioxidant capabilities, which may be attributed to the presence of the hydroxy group.
  • Analgesic Effects: Some derivatives of N-(4-acetyl-3-hydroxyphenyl)acetamide have shown potential analgesic effects, similar to other acetaminophen derivatives, but with reduced hepatotoxicity .
  • Anti-inflammatory Activity: The compound may also exhibit anti-inflammatory properties, making it a candidate for further pharmacological studies.

The synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide can be achieved through various methods:

  • Direct Acetylation: Starting from 4-hydroxyacetanilide, acetylation can be performed using acetic anhydride or acetyl chloride under basic conditions.
  • Condensation Reactions: The compound can also be synthesized by condensing 4-acetyl-3-hydroxyaniline with acetic anhydride or acetic acid in the presence of an acid catalyst.
  • Alternative Routes: Other methods may involve the use of microwave-assisted synthesis or solvent-free conditions to improve yields and reduce reaction times .

N-(4-acetyl-3-hydroxyphenyl)acetamide finds applications in several fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing analgesics and anti-inflammatory agents.
  • Chemical Research: The compound is utilized in organic synthesis as a building block for more complex molecules.
  • Material Science: Investigations into its properties may lead to applications in polymer chemistry or as an additive in various materials.

Studies on N-(4-acetyl-3-hydroxyphenyl)acetamide's interactions with biological systems are crucial for understanding its pharmacodynamics:

  • Enzyme Interaction: Research has indicated that similar compounds interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.
  • Receptor Binding Studies: Investigations into how this compound binds to pain receptors could elucidate its analgesic mechanisms.

N-(4-acetyl-3-hydroxyphenyl)acetamide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
N-(3-acetyl-4-hydroxyphenyl)acetamide7298-67-10.86Different positioning of acetyl and hydroxy groups
N-(3-acetyl-2-hydroxyphenyl)acetamide103205-33-00.83Variation in hydroxy group position
N-(4-hydroxy-3-methylphenyl)acetamide16375-90-90.81Contains a methyl substituent
1-(5-amino-2-hydroxyphenyl)ethanone50-80-60.82Amino group present instead of acetyl

The uniqueness of N-(4-acetyl-3-hydroxyphenyl)acetamide lies in its specific arrangement of functional groups which may influence its biological activity differently compared to these similar compounds.

XLogP3

1.2

Wikipedia

N-(4-Acetyl-3-hydroxyphenyl)acetamide

Dates

Modify: 2023-08-15

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